(+)-Corypalmine
Overview
Description
(+)-Corypalmine is a natural product found in Corydalis solida, Pseudofumaria lutea, and other organisms with data available.
Scientific Research Applications
Inhibition of Fungal Spore Germination
(+)-Corypalmine has demonstrated significant efficacy in inhibiting the spore germination of various fungi. Studies have shown its inhibitory activity against plant pathogenic and saprophytic fungi, such as Alternaria solani, Curvularia spp., and Ustilago cynodontis. Notably, Heterosporium sp. and Ustilago cynodontis were most sensitive to this compound, showing complete inhibition of spore germination at low concentrations (Maurya et al., 2008).
Phytochemical Analysis
Research involving the phytochemical investigation of plants like Annona leptopetala (Annonaceae) led to the characterization of this compound. This study contributed to the understanding of the chemical composition and potential applications of plant-derived compounds, highlighting the importance of this compound in the context of natural product chemistry (Rodrigues et al., 2016).
Pharmacokinetics Studies
The pharmacokinetics of this compound has been a subject of interest. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been employed for the determination of this compound in biological samples, such as mouse blood. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound, which is essential for its potential therapeutic applications (Wu et al., 2018).
Alzheimer's Disease Research
Alkaloids, including this compound, have been investigated for their potential activity against Alzheimer's disease (AD) targets. Studies on Corydalis cava alkaloids indicated their multifunctional activity against AD targets like β-site amyloid precursor protein cleaving enzyme 1 (BACE1). These findings are significant for the development of novel therapeutic agents for AD (Chlebek et al., 2016).
Dopamine Receptor Antagonists
Research has identified alkaloids from Corydalis yanhusuo, including this compound, as dopamine D1 receptor antagonists. This study provided a pharmacological basis for the traditional use of C. yanhusuo in treating drug addiction and pain relief, demonstrating the potential of this compound in neurological and psychiatric disorders (Wu et al., 2018).
Properties
IUPAC Name |
(13aR)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZTYDZHNTKPR-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-39-9 | |
Record name | Corypalmine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORYPALMINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W94X1E4XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.